4-tert-Butylcyclohexyl methacrylate

Description

Significance of Methacrylate (B99206) Monomers in Advanced Materials Research

Methacrylate monomers are a versatile class of organic compounds that are fundamental to the production of a wide array of polymers and plastics. nus.edu.sgacs.org Their importance in advanced materials research stems from their ability to impart desirable properties such as durability, thermal stability, optical clarity, and scratch resistance to the resulting polymers. acs.org The incorporation of different functional groups into the methacrylate structure allows for the tailoring of polymer properties to suit specific applications, ranging from coatings and adhesives to advanced materials for electronics and medical devices. nus.edu.sgarkema.com

The versatility of methacrylate monomers is further enhanced by their ability to be used as co-monomers in polymer synthesis. arkema.com This allows for the modification of polymer properties such as heat resistance, impact strength, and flexibility. arkema.com For instance, the addition of tricycloalkyl-containing methacrylate monomers can improve thermal stability and mechanical strength while reducing water absorption. nus.edu.sg The ability to fine-tune these properties makes methacrylate-based polymers crucial in the development of high-performance materials for various industries. arkema.comgantrade.com

Unique Structural Attributes of 4-tert-Butylcyclohexyl Methacrylate

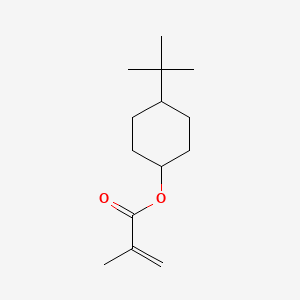

This compound (4-TBCHMA) is a specialty methacrylate monomer with the chemical formula C₁₄H₂₄O₂. smolecule.com Its structure is characterized by a methacrylate group attached to a cyclohexyl ring, which is substituted with a bulky tert-butyl group at the 4-position. smolecule.com This unique molecular architecture is a key determinant of its properties and performance in polymer systems.

The most significant structural feature of 4-TBCHMA is the presence of the bulky tert-butyl group on the cyclohexane (B81311) ring. This group introduces significant steric hindrance, which influences the conformation of the cyclohexyl ring and, consequently, the properties of the resulting polymer. chemblink.com The tert-butyl group has a strong preference for the equatorial position on the cyclohexane ring, which "locks" the ring into a specific conformation. This conformational rigidity can affect the polymerization process and the final properties of the polymer, such as its glass transition temperature (Tg) and mechanical strength.

The compound exists as a mixture of cis and trans stereoisomers, which refers to the relative positions of the tert-butyl group and the methacrylate group on the cyclohexane ring. These isomers can exhibit different polymerization behaviors and result in polymers with distinct properties.

Historical Context and Evolution of Research on This Compound

Research into methacrylate monomers has been ongoing since the mid-20th century, driven by the need for new materials with enhanced properties for a variety of applications. chemblink.com The synthesis and polymerization of this compound were first reported in the scientific literature in the mid-1950s. cas.org Early studies focused on understanding the fundamental polymerization kinetics and the properties of the resulting homopolymer, poly(this compound).

A notable early publication on the radical polymerization of this compound appeared in the journal Macromolecules in 1993, with further online publication in 2002. acs.org This research delved into the polymerization kinetics and the properties of the polymer, laying the groundwork for future investigations. Subsequent research has explored the use of 4-TBCHMA in various applications, particularly as a reactive diluent in coatings and adhesives to reduce volatile organic compound (VOC) emissions. smolecule.com More recent studies have continued to investigate the detailed kinetics of its polymerization and the influence of its stereochemistry on polymer properties. acs.org The ongoing research into this compound highlights its continued relevance in the development of advanced polymer materials.

Detailed Research Findings

The polymerization of this compound can be initiated by radical polymerization techniques. smolecule.com The resulting polymer, poly(this compound), exhibits a high glass transition temperature (Tg), which is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. One study reported a Tg of 157°C for the homopolymer. google.com This high Tg contributes to the thermal stability of materials incorporating this monomer.

The synthesis of this compound typically involves the esterification reaction between 4-tert-butylcyclohexanol (B146172) and methacryloyl chloride or methacrylic acid. smolecule.comgoogle.com This reaction is often carried out in the presence of a base or an acid catalyst. smolecule.comgoogle.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O₂ | smolecule.comnih.gov |

| Molecular Weight | 224.34 g/mol | nih.gov |

| Boiling Point | 98-99 °C @ 1.7 Torr | cas.org |

| Melting Point | 30.5-31 °C | cas.org |

| Density | 0.923 g/cm³ | cas.orggoogle.com |

| Refractive Index | 1.4640 | google.com |

Polymer Properties of Poly(this compound)

| Property | Value | Source(s) |

|---|

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILKNUBLAZTESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34903-89-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34903-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1068481 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46729-07-1 | |

| Record name | 4-tert-Butylcyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46729-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046729071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-dimethylethyl)cyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer Synthesis and Purification Methodologies

Esterification Reactions for 4-tert-Butylcyclohexyl Methacrylate (B99206) Synthesis

Esterification, the reaction between an alcohol and a carboxylic acid or its derivative, is the cornerstone of 4-tert-butylcyclohexyl methacrylate production. The two principal methods employed are the direct acid-catalyzed reaction with methacrylic acid and a more reactive pathway involving methacryloyl chloride.

The direct esterification of 4-tert-butylcyclohexanol (B146172) with methacrylic acid is an equilibrium-controlled process. google.com To achieve high yields of the desired ester, the reaction is typically conducted in the presence of a strong acid catalyst. google.comgoogle.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.com The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

CH₂=C(CH₃)COOH + HOC₆H₁₀C(CH₃)₃ ⇌ CH₂=C(CH₃)COOC₆H₁₀C(CH₃)₃ + H₂O

To drive the equilibrium toward the product side, the water formed during the reaction must be continuously removed. google.com This is often accomplished by azeotropic distillation using a suitable organic solvent. The kinetics of the esterification of methacrylic acid are generally first-order with respect to both the acid and the alcohol. researchgate.netresearchgate.net A polymerization inhibitor, such as hydroquinone, is also added to prevent the self-polymerization of methacrylic acid and the resulting ester under the heated reaction conditions. researchgate.net

Table 1: General Conditions for Acid-Catalyzed Esterification of Methacrylic Acid

| Parameter | Typical Conditions | Source |

|---|---|---|

| Reactants | Methacrylic Acid, Alcohol | researchgate.net |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | google.com |

| Catalyst Conc. | 0.5 - 4 wt% | researchgate.net |

| Temperature | 55 - 95 °C | researchgate.net |

| Molar Ratio | 1:1 to 1:4 (Acid:Alcohol) | researchgate.net |

| Inhibitor | Hydroquinone (approx. 0.2 wt%) | researchgate.net |

| Water Removal | Azeotropic Distillation | google.com |

An alternative and often more efficient method for synthesizing the ester involves the use of methacryloyl chloride, the highly reactive acid chloride of methacrylic acid. sigmaaldrich.comwikipedia.org This method avoids the equilibrium limitations of direct esterification. The process is typically a two-step synthesis.

First, methacrylic acid is converted to methacryloyl chloride. This is commonly achieved by reacting it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The reaction with thionyl chloride proceeds as follows:

CH₂=C(CH₃)COOH + SOCl₂ → CH₂=C(CH₃)COCl + SO₂ + HCl

In the second step, the purified methacryloyl chloride is reacted with 4-tert-butylcyclohexanol. sigmaaldrich.com This reaction is rapid and generally proceeds to completion at lower temperatures than direct esterification. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction forward and preventing unwanted side reactions. chemicalbook.com

CH₂=C(CH₃)COCl + HOC₆H₁₀C(CH₃)₃ → CH₂=C(CH₃)COOC₆H₁₀C(CH₃)₃ + HCl

The availability of the starting alcohol, 4-tert-butylcyclohexanol, is crucial. It is typically synthesized from either p-tert-butylphenol or 4-tert-butylcyclohexanone (B146137) and exists as a mixture of cis and trans isomers. orgsyn.orgchemicalbook.com

The most common industrial route is the catalytic hydrogenation of p-tert-butylphenol. chemicalbook.comprepchem.com This process involves reacting p-tert-butylphenol with hydrogen gas at high temperature and pressure over a metal catalyst, such as ruthenium (Ru) or palladium on carbon (Pd/C). chemicalbook.comquora.com For instance, hydrogenation using a ruthenium catalyst at 180°C can yield 4-tert-butylcyclohexanol with over 99.9% purity. chemicalbook.com

Alternatively, 4-tert-butylcyclohexanol is prepared by the reduction of 4-tert-butylcyclohexanone. orgsyn.orgorgsyn.org The choice of reducing agent and reaction conditions significantly influences the resulting ratio of cis to trans isomers. The reduction of the ketone with lithium aluminum hydride (LiAlH₄) yields a product rich in the trans isomer (91%). orgsyn.org Conversely, using an iridium tetrachloride-based catalyst system in 2-propanol produces the alcohol with a high predominance of the cis isomer (96%). orgsyn.org

Table 2: Comparison of Synthesis Methods for 4-tert-Butylcyclohexanol from 4-tert-Butylcyclohexanone

| Method/Reducing Agent | Isomer Ratio (cis:trans) | Yield | Source |

|---|---|---|---|

| Iridium Tetrachloride / Trimethyl Phosphite | 96:4 | 93-99% | orgsyn.org |

| Lithium Aluminum Hydride (LiAlH₄) | 9:91 | High | orgsyn.org |

Advanced Purification Techniques for Monomer Preparation

Following synthesis, the this compound product is a mixture of its cis and trans stereoisomers. For many applications, particularly in polymer science, the properties of the resulting polymer can depend heavily on the isomeric purity of the monomer. Therefore, separation of these isomers is a critical final step.

Chromatography is the most effective method for separating the stereoisomers of this compound. The separation is based on the differential interaction of the cis and trans isomers with the stationary phase of the chromatography column. vurup.sk

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose. sielc.com Specifically, reversed-phase (RP) HPLC using a C18 column can effectively separate the isomers. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid added to improve peak shape. sielc.com The differing spatial arrangement of the bulky tert-butyl group in the cis and trans isomers leads to different retention times on the nonpolar C18 stationary phase, allowing for their separation and isolation. vurup.sksielc.com

Gas chromatography (GC) can also be used, particularly for analytical purposes to determine the purity and isomeric ratio of the monomer. orgsyn.org Using a capillary column with a suitable stationary phase, such as Carbowax 20M, allows for the baseline separation of the ketone precursor and the resulting cis and trans alcohol isomers, a principle that also applies to the final methacrylate ester isomers. orgsyn.org

Radical Polymerization of this compound

Radical polymerization of BCHMA, typically initiated by thermal decomposition of an initiator like 2,2'-azobis(isobutyronitrile) (AIBN), has been a subject of detailed kinetic and mechanistic investigation. acs.org The process involves the standard steps of initiation, propagation, and termination characteristic of free-radical polymerizations. acs.orgnih.gov

The free radical polymerization of this compound proceeds through a well-established chain reaction mechanism. The bulky tert-butylcyclohexyl group introduces significant steric hindrance, which plays a crucial role in the polymerization behavior. acs.orgacs.org Mechanistic studies have focused on understanding how this steric bulk affects the elementary reactions of propagation and termination. acs.org It has been observed that steric hindrance can, in some cases, enhance polymerization reactivity if its impact on the termination step is more pronounced than on the propagation step. acs.org

The polymerization of BCHMA involves both trans and cis isomers of the monomer. Studies have shown that the trans-isomer exhibits slightly higher reactivity compared to the cis-isomer. acs.org This difference in reactivity influences the microstructure and, consequently, the physical properties of the resulting poly(this compound) (PBCHMA). acs.org

The kinetics of the radical polymerization of BCHMA have been investigated to quantify the rates of the elementary reactions. acs.org These studies are essential for controlling the polymerization process and tailoring the properties of the final polymer.

The propagation rate constant (k_p) is a measure of the rate at which monomer units add to the growing polymer chain. For the radical polymerization of trans-4-tert-butylcyclohexyl methacrylate in benzene (B151609) at 60 °C, the k_p value has been determined to be 550 L/(mol·s). acs.org This value is comparable to that of methyl methacrylate (MMA), suggesting that the bulky substituent does not significantly hinder the propagation step. acs.org The determination of k_p is often achieved using techniques like pulsed laser polymerization-size-exclusion chromatography (PLP-SEC). mdpi.com

Table 1: Propagation Rate Constant (k_p) for trans-4-tert-Butylcyclohexyl Methacrylate

| Monomer | Solvent | Temperature (°C) | k_p (L/(mol·s)) |

| trans-BCHMA | Benzene | 60 | 550 |

Data sourced from Matsumoto et al. (1993) acs.org

The termination rate constant (k_t) quantifies the rate at which growing polymer chains are deactivated, typically through combination or disproportionation. For trans-4-tert-butylcyclohexyl methacrylate, the k_t value was found to be 1.9 x 10^6 L/(mol·s) in benzene at 60 °C. acs.org This value is notably smaller than that of methyl methacrylate, indicating that the bulky tert-butylcyclohexyl group significantly hinders the termination reaction between two polymer radicals. acs.org The kinetic method, involving steady-state rate measurements, is a common approach for determining k_t. mdpi.com

Table 2: Termination Rate Constant (k_t) for trans-4-tert-Butylcyclohexyl Methacrylate

| Monomer | Solvent | Temperature (°C) | k_t (L/(mol·s)) |

| trans-BCHMA | Benzene | 60 | 1.9 x 10^6 |

Data sourced from Matsumoto et al. (1993) acs.org

Steric hindrance, arising from the spatial arrangement of atoms, is a critical factor influencing the reactivity of molecules. wikipedia.org In the case of this compound, the bulky tert-butylcyclohexyl group significantly impacts the polymerization kinetics. acs.orgacs.org The lower termination rate constant (k_t) compared to less sterically hindered methacrylates is a direct consequence of this steric bulk, which impedes the approach of two growing polymer chains for termination. acs.org

The choice of initiator and polymerization conditions, such as temperature and solvent, plays a crucial role in the radical polymerization of this compound. acs.org 2,2'-Azobis(isobutyronitrile) (AIBN) is a commonly used thermal initiator for this process, with polymerizations often conducted in solvents like benzene at temperatures around 60 °C. acs.org The concentration of the initiator influences the rate of polymerization; a higher initiator concentration generally leads to a faster reaction rate. mdpi.com

Kinetics of Radical Polymerization

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture.

Controlled radical polymerization (CRP) techniques are instrumental in synthesizing polymers with well-defined architectures. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a prominent CRP method, has been successfully employed for the polymerization of methacrylates. researchgate.net While specific studies focusing exclusively on this compound are not abundant, the principles of RAFT can be applied. The process involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, allowing for controlled growth. This method is known for producing polymers with narrow molecular weight distributions and the ability to create complex architectures like block copolymers. researchgate.net

Anionic polymerization is another powerful technique for producing well-defined polymers from methacrylate monomers. uni-bayreuth.de This method is particularly sensitive to impurities and requires stringent reaction conditions.

The success of anionic polymerization of methacrylates hinges on the stability of the active species, which are typically carbanions. In the case of methacrylate polymerization, the active center is an enolate. cmu.edu The stability of these active species is crucial for achieving a living polymerization, where termination and chain transfer reactions are minimized. The bulky tert-butylcyclohexyl group can influence the reactivity of the monomer and the stability of the propagating chain end.

The use of specific initiators and additives is critical. For instance, alkali metal alkoxides have been shown to interact with the growing chain-end, forming a "protective complex" that enhances the stability of the active species. cmu.edu This stabilization allows for quantitative monomer conversion and better control over the polymerization process. The choice of initiator, such as organolithium compounds or potassium tert-butoxide (t-BuOK), and the solvent system, significantly impacts the polymerization kinetics and the properties of the resulting polymer. uni-bayreuth.deresearchgate.netrsc.org

Table 1: Initiators and Conditions in Anionic Polymerization of Methacrylates

| Initiator | Solvent | Temperature (°C) | Observations |

| tert-BuLi | Toluene | -78 | Can lead to highly isotactic polymer. uni-bayreuth.de |

| t-BuOK | THF | 0, 30, 60 | Nearly complete conversion was achieved. researchgate.netrsc.org |

Copolymerization Strategies and Mechanisms

Copolymerization of this compound with other monomers allows for the creation of materials with a wide range of properties.

This compound can undergo homopolymerization to produce poly(this compound). nih.gov It can also be copolymerized with other vinyl monomers containing unsaturated double bonds. For instance, copolymerization with norbornene has been explored using nickel-based catalysts. nsysu.edu.tw The resulting copolymers incorporate both monomer units into the polymer chain, leading to materials that combine the properties of both homopolymers. The bulky nature of the 4-tert-butylcyclohexyl group can influence the reactivity ratios in copolymerization, affecting the distribution of monomer units in the final polymer chain.

Both statistical and block copolymers containing this compound can be synthesized to achieve specific performance characteristics.

Statistical Copolymers: In statistical copolymerization, the monomer units are arranged randomly or in a statistical fashion along the polymer chain. This approach is used to average the properties of the constituent monomers. For example, statistical copolymers of methacrylate monomers with different side groups can be prepared to tailor properties like glass transition temperature and solubility. nih.gov

Block Copolymers: Block copolymers are comprised of long sequences, or blocks, of one monomer followed by blocks of another. These materials can self-assemble into ordered nanostructures, making them useful for applications in nanotechnology and materials science. Anionic polymerization is a common method for synthesizing well-defined block copolymers. uni-bayreuth.de For example, sequential anionic polymerization can be used to create diblock or triblock copolymers where one of the blocks is poly(this compound). Such structures can be designed to have, for instance, both a hard, high-glass-transition-temperature block and a soft, low-glass-transition-temperature block.

Polymerization Chemistry and Reaction Kinetics

Hybrid Copolymerization Methodologies

Hybrid copolymerization refers to advanced polymerization techniques that combine different types of monomer units into a single polymer chain, often utilizing controlled/living polymerization methods to achieve well-defined architectures. These methodologies allow for the precise synthesis of copolymers, such as block, graft, and statistical copolymers, where the properties of the final material can be tailored by the specific arrangement and nature of the constituent monomers. For a bulky monomer like 4-tert-Butylcyclohexyl methacrylate (B99206) (tBCHMA), hybrid copolymerization opens avenues to combine its desirable properties, such as high glass transition temperature (Tg) and low shrinkage, with other functionalities. nouryon.com Methodologies like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly powerful for creating these sophisticated hybrid polymer structures. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) technique used to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.com The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. escholarship.org

The ATRP of methacrylate monomers is well-established. For instance, the controlled polymerization of cyclohexyl methacrylate (CHMA), a structurally similar monomer, has been successfully achieved at low temperatures (40 °C) using a Copper(I) bromide/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system with ethyl 2-bromoisobutyrate as the initiator. researchgate.net This system allows for the synthesis of well-defined poly(cyclohexyl methacrylate), which can then act as a macroinitiator for the polymerization of a second monomer, such as tert-butyl methacrylate (tBMA), to form block copolymers. researchgate.net This demonstrates the living character of the polymerization and its utility in creating hybrid structures.

This methodology can be directly extended to this compound. A potential scheme would involve using a polychloromethylated polymer backbone as a multifunctional ATRP initiator for the polymerization of tBCHMA, resulting in the formation of graft copolymers. researchgate.net This approach combines different polymerization mechanisms to create a hybrid polymer with a unique topology. researchgate.net

The synthesis of hybrid polymers containing inorganic components is also possible. Methacrylate-functionalized polyhedral oligomeric silsesquioxanes (POSS) have been polymerized using ATRP to create organic-inorganic hybrid homopolymers and block copolymers. cmu.edu The use of a CuCl/PMDETA catalyst system with a suitable initiator allows for the creation of well-defined POSS-containing polymers with low polydispersity. cmu.edu A similar strategy could incorporate tBCHMA into hybrid materials with POSS, potentially enhancing thermal and mechanical properties.

Table 1: Exemplary Reaction Conditions for ATRP of Methacrylate Monomers to Form Hybrid Copolymers

| Component | Role | Example Substance | Typical Concentration/Ratio | Reference |

| Monomer 1 | First Block/Backbone | Cyclohexyl Methacrylate | [Monomer]/[Initiator] = 50-200 | researchgate.net |

| Monomer 2 | Second Block/Graft | This compound | [Monomer]/[Initiator] = 50-200 | researchgate.net |

| Initiator | Starts Polymerization | Ethyl 2-bromoisobutyrate | 1 equivalent | researchgate.net |

| Catalyst | Activator/Deactivator | Copper(I) Bromide (CuBr) | [Initiator]/[Catalyst] = 1 | researchgate.net |

| Ligand | Solubilizes Catalyst | N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) | [Catalyst]/[Ligand] = 1 | researchgate.netcmu.edu |

| Solvent | Reaction Medium | Toluene, Anisole | 25-50% v/v | researchgate.netcmu.edu |

| Temperature | Reaction Condition | 40-90 °C | - | researchgate.net |

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method that offers excellent control over polymer molecular weight and architecture. It is compatible with a wide range of monomers, including methacrylates. The control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process. mdpi.com

The RAFT polymerization of various methacrylate monomers has been extensively studied. For example, the polymerization of tert-butyldimethylsilyl methacrylate (TBDMSMA) using cyanoisopropyl dithiobenzoate (CPDB) as the RAFT agent yields well-defined polymers with molecular weights that increase linearly with monomer conversion and exhibit narrow polydispersities. mdpi.com Kinetic studies of such systems allow for the determination of key rate coefficients, providing a deep understanding of the polymerization mechanism. mdpi.comuniv-tln.fr

This technique is highly effective for creating hybrid copolymers. Diblock copolymers can be synthesized by using a polymer prepared via RAFT as a macro-RAFT agent for the polymerization of a second monomer. researchgate.net For instance, a poly(2-(tert-butoxycarbonyloxy)ethyl methacrylate) macro-RAFT agent has been used to initiate the polymerization of isobutyl methacrylate, resulting in well-defined diblock copolymers. researchgate.net A similar approach could be employed where a poly(this compound) chain acts as the macro-RAFT agent to copolymerize with monomers like methyl methacrylate or benzyl (B1604629) methacrylate, creating novel block copolymers. researchgate.net

Furthermore, RAFT allows for the statistical copolymerization of monomers with different properties under heterogeneous conditions. The copolymerization of a water-miscible monomer (like 2-hydroxyethyl methacrylate) and a water-immiscible monomer can be controlled using a water-soluble macro-RAFT agent, demonstrating the robustness of this technique in complex systems. rsc.org This opens up possibilities for copolymerizing the hydrophobic tBCHMA with hydrophilic monomers to create amphiphilic block copolymers.

Table 2: Research Findings for RAFT Polymerization of Methacrylate Monomers

| Monomer System | RAFT Agent | Key Finding | Resulting PDI | Reference |

| tert-Butyldimethylsilyl methacrylate (TBDMSMA) | Cyanoisopropyl dithiobenzoate (CPDB) | Linear evolution of molecular weight with conversion. | < 1.20 | mdpi.com |

| 2-(tert-Butoxycarbonyloxy)ethyl methacrylate (BHEMA) / Isobutyl methacrylate | Poly(BHEMA) macro-RAFT agent | Successful synthesis of diblock copolymers with narrow molecular weight distribution. | ~ 1.25 | researchgate.net |

| Benzyl Methacrylate (BzMA) | Trithiocarbonate-capped polybutadiene | Polymerization-induced self-assembly (PISA) into ordered nanostructures. | < 1.30 | researchgate.net |

| 2-Hydroxyethyl methacrylate (HEMA) / 4-Hydroxybutyl methacrylate (HBMA) | Poly(glycerol monomethacrylate) macro-CTA | Formation of statistical block copolymer worm gels with thermo-responsive behavior. | < 1.30 | rsc.org |

Polymer Microstructure and Architecture Control

Stereoregularity (Tacticity) of Poly(4-tert-Butylcyclohexyl Methacrylate)

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. quora.com This structural feature significantly impacts the physical and chemical properties of the polymer, including its crystallinity, melting point, and solubility. quora.com The three primary forms of tacticity are isotactic, where all pendant groups are on the same side of the polymer chain; syndiotactic, where the pendant groups alternate sides; and atactic, with a random arrangement of pendant groups. quora.com

The synthesis of specific stereoregular forms of poly(this compound) is a nuanced process. While detailed synthetic procedures for creating distinct isotactic, atactic, and syndiotactic versions of this specific polymer are not extensively documented in the provided search results, the principles of stereoselective polymerization for similar methacrylates and other vinyl monomers can be inferred.

Generally, the synthesis of different tactic forms involves the careful selection of initiators, catalysts, and polymerization conditions. For instance, in the broader context of polymethacrylates, anionic polymerization at low temperatures in non-polar solvents often favors the formation of isotactic polymers. Conversely, radical polymerization or polymerization in polar solvents typically leads to the formation of syndiotactic-rich or atactic polymers.

For example, the synthesis of isotactic and syndiotactic poly(methyl methacrylate) (PMMA) often employs organometallic catalysts, such as Grignard reagents or metallocene catalysts, to achieve high stereocontrol. researchgate.net It is plausible that similar strategies could be adapted for 4-tert-butylcyclohexyl methacrylate (B99206). The synthesis of atactic poly(this compound) would likely involve conventional free-radical polymerization methods, which generally lack stereocontrol.

The conditions under which polymerization occurs play a pivotal role in determining the resulting tacticity of the polymer chain. Key factors include:

Temperature: Lower polymerization temperatures generally favor the formation of more ordered structures, such as isotactic or syndiotactic polymers, by reducing the kinetic energy of the propagating chain end and allowing for greater stereochemical discrimination.

Solvent: The polarity of the solvent can influence the stereochemistry of the polymerization. Non-polar solvents often promote the formation of isotactic polymers in anionic polymerization, while polar solvents can lead to syndiotactic or atactic structures.

Catalyst/Initiator: The choice of catalyst or initiator is arguably the most critical factor in controlling tacticity. For instance, certain metallocene catalysts have been shown to be highly effective in producing syndiotactic polystyrene. mdpi.com Similarly, specific catalysts can be designed to favor the formation of isotactic polymers.

Research on other polymethacrylates has demonstrated that by manipulating these conditions, it is possible to tailor the tacticity and, consequently, the material properties.

Polymer Chain Architecture and Conformation

The presence of the large 4-tert-butylcyclohexyl side group in poly(this compound) has a profound effect on the mobility of the polymer chains. This bulky substituent introduces significant steric hindrance, which restricts the rotation around the polymer backbone. As a result, the polymer chains are less flexible compared to polymers with smaller side groups. researchgate.net This reduced chain mobility is expected to lead to a higher glass transition temperature (Tg), a characteristic property of polymers with bulky side groups like poly(cyclohexyl methacrylate). researchgate.netresearchgate.net

The increased stiffness of the polymer chains due to the bulky side groups can also influence the mechanical properties of the material, often leading to increased hardness and modulus. specialchem.com

The conformation of poly(this compound) chains can be influenced by external factors such as temperature and the solvent environment. researchgate.net Studies on the related poly(cyclohexyl methacrylate) have shown that conformational transitions can occur in solution as the temperature changes. researchgate.net These transitions are often detected by changes in properties like intrinsic viscosity. researchgate.net

For poly(p-tert-butylcyclohexyl methacrylate), irregular behavior in solution has been interpreted as being due to conformational transitions of the polymer chain. researchgate.net This suggests a shift from a more ordered conformation, potentially stabilized by certain solvents, to a less ordered state in other solvent environments. researchgate.net Such conformational changes can have significant implications for the polymer's solution properties and its interactions with other molecules.

Cross-linked Network Formation

Cross-linking involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. This process transforms a collection of individual polymer chains into a single, insoluble, and infusible molecule. For this compound, its monomer unit contains a methacrylate group which is readily polymerizable.

Recent patent literature indicates the use of this compound in the formulation of water-based polycarbodiimide cross-linking agents. chiralen.com This suggests that the monomer can be incorporated into a polymer that is then used to cross-link other materials. Additionally, it has been mentioned in the context of photosensitive prepolymers and resin compositions, which often involve cross-linking reactions upon exposure to light. chiralen.com The formation of a cross-linked network dramatically alters the material's properties, leading to increased strength, thermal stability, and chemical resistance. For instance, double-cross-linked networks based on methacryloyl mucin, which also contain methacrylate groups, exhibit enhanced mechanical robustness. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H24O2 | nih.gov |

| Molecular Weight | 224.34 g/mol | nih.gov |

| CAS Number | 46729-07-1 | nih.gov |

| Boiling Point | 98-99 °C @ 1.7 Torr | cas.org |

| Melting Point | 30.5-31 °C | cas.org |

| Density | 0.923 g/cm³ | cas.org |

Advanced Polymer Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopy plays a pivotal role in the analysis of poly(4-tert-butylcyclohexyl methacrylate), providing insights from the atomic to the molecular level.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying the radical species involved in the polymerization of 4-tert-butylcyclohexyl methacrylate (B99206). By detecting and characterizing the propagating radicals, ESR provides valuable information about the polymerization kinetics and mechanism.

Detailed kinetic analysis of the radical polymerization of trans-4-tert-butylcyclohexyl methacrylate has been performed using ESR spectroscopy to determine the rate constants of the elementary reactions. acs.org This technique allows for the direct observation of the propagating radicals, offering insights into their conformation and reactivity. acs.orgacs.org Studies on various methacrylate radicals, including those structurally similar to the propagating species of this compound, have utilized ESR to understand the conformational structures of these radicals, which is essential for comprehending the stereochemistry of the polymerization. acs.orgacs.org Furthermore, ESR has been instrumental in studying high-conversion free-radical polymerization, providing data on termination kinetics. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of poly(this compound), particularly for determining its tacticity—the stereochemical arrangement of the bulky cyclohexyl groups along the polymer chain.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the different proton environments in the polymer. For polymethacrylates, the signals corresponding to the α-methyl protons and the backbone methylene (B1212753) protons are particularly sensitive to the tacticity of the polymer chain. ippi.ac.irresearchgate.netresearchgate.net The splitting patterns of these signals can be used to quantify the relative amounts of isotactic (meso, m), syndiotactic (racemic, r), and heterotactic (mr) triads. ippi.ac.irresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) offers greater resolution for tacticity determination compared to ¹H NMR. The chemical shifts of the α-methyl carbon, the carbonyl carbon, and the quaternary carbon are all sensitive to the stereochemical configuration at the pentad level (sequences of five monomer units). ippi.ac.irnii.ac.jpmeasurlabs.com This allows for a more detailed and quantitative analysis of the polymer's microstructure.

Advanced 2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve signal overlap and provide unambiguous assignments of the ¹H and ¹³C NMR spectra. iupac.orgresearchgate.net These techniques are crucial for the complete microstructural analysis of complex polymers like poly(this compound), confirming assignments made from 1D spectra and enabling a deeper understanding of the polymer's three-dimensional structure. iupac.orgresearchgate.net

Interactive Table: NMR Data for Poly(methacrylates)

| Technique | Nucleus | Key Observations for Tacticity | Reference |

|---|---|---|---|

| ¹H NMR | Proton | Splitting of α-methyl and backbone methylene proton signals reveals triad (B1167595) sequences (mm, mr, rr). | ippi.ac.irresearchgate.net |

| ¹³C NMR | Carbon-13 | Chemical shifts of α-methyl, carbonyl, and quaternary carbons are sensitive to pentad sequences. | ippi.ac.irnii.ac.jpmeasurlabs.com |

| 2D NMR (COSY, HSQC, HMBC) | ¹H, ¹³C | Resolves signal overlap and confirms assignments for detailed microstructural analysis. | iupac.orgresearchgate.net |

Raman spectroscopy is a valuable non-destructive technique for real-time, in-situ monitoring of the polymerization of this compound. This method allows for the tracking of monomer conversion to polymer by observing changes in the vibrational modes of specific chemical bonds.

During polymerization, the intensity of the Raman band corresponding to the C=C double bond of the methacrylate monomer (around 1640 cm⁻¹) decreases, while the intensity of the band associated with the C=O group of the ester (around 1720 cm⁻¹) remains relatively constant and can be used as an internal standard. researchgate.net By monitoring the ratio of these two peaks, the extent of polymerization can be determined in real time. researchgate.net This capability is particularly useful for studying polymerization kinetics under various conditions, such as in polymer microarrays where different reaction conditions can be screened simultaneously. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique used to obtain detailed chemical information about the outermost layers (1-2 nm) of poly(this compound) films. researchgate.netnsf.gov This is crucial for applications where surface properties, such as adhesion, biocompatibility, and wetting, are important.

ToF-SIMS provides high-resolution mass spectra of the secondary ions that are sputtered from the polymer surface by a primary ion beam. koreascience.kr These spectra contain fragment ions that are characteristic of the polymer's structure, including the pendant tert-butylcyclohexyl group and the methacrylate backbone. koreascience.krnih.gov By analyzing the fragmentation patterns, it is possible to identify the polymer and distinguish it from other poly(meth)acrylates. nih.gov

Principal Component Analysis (PCA) is often applied to the complex ToF-SIMS data to identify the key spectral features that differentiate various polymer surfaces. nih.govnih.gov This multivariate analysis technique can distinguish between polymers with subtle differences in their side groups, such as acrylates and methacrylates, or different isomers. nih.gov ToF-SIMS can also be used in an imaging mode to map the chemical composition of a surface, revealing the spatial distribution of different components in polymer blends or on patterned surfaces. nsf.govnist.gov

Thermal and Mechanical Characterization of Polymers

The thermal and mechanical properties of poly(this compound) are critical for determining its processing conditions and end-use performance.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. mit.edueag.com For poly(this compound), DSC is primarily used to determine its glass transition temperature (Tg). The Tg is a critical property of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu

The glass transition is observed as a step-like change in the heat flow curve. eag.com The Tg of poly(this compound) is reported to be approximately 130°C (403 K). wsimg.comscribd.com This relatively high Tg, attributed to the bulky tert-butylcyclohexyl side group that restricts chain mobility, imparts good thermal stability to the polymer. Factors such as molecular weight, tacticity, and thermal history can influence the measured Tg value. sigmaaldrich.com DSC can also be used to study other thermal events, such as melting and crystallization if the polymer has any crystalline domains, and to assess the effects of additives or blending with other polymers. eag.com

Interactive Table: Thermal Properties of Poly(this compound)

| Property | Technique | Typical Value | Significance | Reference |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) | DSC | ~130 °C (403 K) | Indicates transition from glassy to rubbery state; reflects thermal stability. | wsimg.comscribd.com |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior and Relaxations

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic nature of polymers like P4tBCHM. youtube.com By applying a sinusoidal stress and measuring the resultant strain, DMA can determine the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (δ), which correspond to the elastic, viscous, and damping properties of the material, respectively. youtube.comresearchgate.net These parameters are typically measured as a function of temperature, providing insight into the polymer's transitions and relaxation processes. youtube.com

For P4tBCHM, DMA reveals distinct relaxation events. The most prominent is the α-relaxation, which is associated with the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state. youtube.com This transition is characterized by a sharp decrease in the storage modulus and a peak in the tan delta curve. youtube.com

In addition to the α-relaxation, sub-glass relaxations can also be observed. uta.cl In the case of P4tBCHM, the bulky tert-butyl group on the cyclohexyl ring hinders the chair-to-chair conformational flips. However, smaller-scale motions of the cyclohexyl group are still possible, giving rise to these sub-glass relaxations. uta.cl These are typically labeled as β, γ, etc., in order of decreasing temperature.

A typical DMA scan of a methacrylate polymer would show a glassy region at low temperatures with a high storage modulus. As the temperature increases, the onset of the glass transition is observed, leading to a significant drop in storage modulus and a peak in the loss modulus and tan delta. youtube.com Above the glass transition, the material enters a rubbery plateau region before eventually reaching a terminal flow region at higher temperatures. youtube.com

| DMA Parameter | Description | Significance for P4tBCHM |

| Storage Modulus (E' or G') | Represents the elastic response of the material and its ability to store energy. youtube.com | Indicates the stiffness of the polymer. A sharp drop signifies the glass transition. |

| Loss Modulus (E'' or G'') | Represents the viscous response of the material and its ability to dissipate energy as heat. youtube.com | Peaks at transitions, indicating the temperature of maximum energy dissipation. |

| Tan Delta (δ) | The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of damping in the material. youtube.com | The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). |

Dielectric Relaxation Spectroscopy for Molecular Dynamics and Subglass Relaxations

Dielectric Relaxation Spectroscopy (DRS) is a complementary technique to DMA that probes the molecular mobility of a polymer by measuring its response to an applied oscillating electric field. univ-lille.fr It is particularly sensitive to the motion of polar groups within the polymer structure. uta.cluniv-lille.fr For P4tBCHM, the methacrylate group provides the necessary dipole moment for dielectric activity.

DRS measurements on P4tBCHM also reveal the α-relaxation corresponding to the dynamic glass transition. uta.cl The dielectric response is found to be more sensitive than the mechanical response to the applied force fields. uta.cl Similar to DMA, DRS can detect sub-glass relaxations (β, γ) that are associated with localized molecular motions. uta.cl In polymers with cyclohexyl groups, a γ-relaxation is often attributed to the chair-chair conformational transition of the ring. However, in P4tBCHM, the tert-butyl group largely inhibits this motion, though smaller-scale movements of the cyclohexyl group can still contribute to sub-glass relaxations. uta.cl

The analysis of the dielectric loss peaks as a function of frequency and temperature allows for the determination of relaxation times and activation energies for the different molecular motions. This provides a detailed picture of the molecular dynamics of the polymer.

| Relaxation Process | Origin | Observation in P4tBCHM |

| α-Relaxation | Cooperative segmental motion of the polymer backbone (dynamic glass transition). uta.cl | Observed as a prominent peak in the dielectric loss spectrum. uta.cl |

| β-Relaxation | Localized motion of the ester side group. uta.cl | May be present but can be poorly defined. uta.cl |

| γ-Relaxation | Internal motions within the cyclohexyl ring. uta.cl | The bulky tert-butyl group restricts the classic chair-to-chair flip, but other small motions of the ring can still occur. uta.cl |

Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers like P4tBCHM. lcms.cznih.gov The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. lcms.cz

The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, a detector (typically a refractive index detector), and a data processing unit. nih.gov A dilute solution of the polymer is injected into the system. Larger polymer coils are excluded from the pores of the gel and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time. lcms.cz

By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of elution volume versus log(molecular weight) can be constructed. nih.govwarwick.ac.uk This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) for the P4tBCHM sample. The PDI provides a measure of the breadth of the molecular weight distribution.

| GPC/SEC Parameter | Description | Significance for P4tBCHM |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to the presence of high molecular weight chains. | Correlates with properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the uniformity of the polymer chains. A PDI of 1.0 signifies a monodisperse polymer. |

Osmometric and Viscometric Measurements

While GPC is the most common method, osmometry and viscometry can also be used to determine the molecular weight of polymers.

Osmometry , specifically membrane osmometry, is an absolute method for determining the number-average molecular weight (Mn). It measures the osmotic pressure of a dilute polymer solution separated from the pure solvent by a semi-permeable membrane. The osmotic pressure is related to Mn through the van't Hoff equation.

Viscometry involves measuring the viscosity of dilute polymer solutions. The intrinsic viscosity [η] of a polymer solution is related to its molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * M^a, where K and a are constants specific to the polymer-solvent-temperature system. By determining these constants using polymer standards of known molecular weight, the viscosity-average molecular weight (Mv) of an unknown sample can be calculated. Mv is typically closer to Mw than Mn.

Morphological and Microstructural Analysis

X-ray Diffraction (XRD) for Polymer Crystalline Structure

X-ray Diffraction (XRD) is a fundamental technique used to investigate the long-range order and crystalline structure of materials. For polymers, XRD can distinguish between amorphous and semi-crystalline structures.

An amorphous polymer, lacking long-range order, will produce a broad, diffuse halo in an XRD pattern. In contrast, a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions of these peaks are determined by the spacing between the crystal lattice planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ).

For P4tBCHM, which is generally amorphous due to the bulky side group hindering regular chain packing, the XRD pattern would be expected to show a broad amorphous halo. However, under certain processing conditions or for specific stereoisomers, some degree of local order or crystallinity might be induced, which would be detectable by XRD. The presence of a bulky tert-butyl group on the cyclohexyl ring likely sterically hinders the polymer chains from packing into a regular, crystalline lattice, favoring an amorphous morphology.

Structure Property Relationships of Poly 4 Tert Butylcyclohexyl Methacrylate

Correlation of Monomer Structure to Polymerization Kinetics

The radical polymerization of 4-tert-butylcyclohexyl methacrylate (B99206) (tBCHMA) is influenced by its bulky side-chain structure. The kinetics of polymerization, including the propagation rate coefficient (k_p) and termination rate coefficient (k_t), are fundamental parameters that dictate the final polymer's molecular weight and distribution.

Studies on the free-radical polymerization of methacrylate monomers show that these kinetic coefficients are temperature-dependent. For instance, kinetic analyses of structurally related methacrylates provide insight into how the ester group's size and nature affect reactivity. For tert-butyldimethylsilyl methacrylate (TBDMSMA), another methacrylate with a bulky silyl (B83357) group, the propagation rate coefficients were found to be comparable to other common methacrylate monomers. mdpi.com Detailed kinetic analysis of trans-4-tert-butylcyclohexyl methacrylate in benzene (B151609) has been performed, determining the rate constants using electron spin resonance spectroscopy. acs.org The polymerization can be initiated by radical initiators, with the reaction proceeding via the unsaturated double bond of the methacrylate group. google.com

Table 1: Kinetic Parameters for Free-Radical Polymerization of a Structurally-Related Methacrylate (TBDMSMA) This table presents data for a related compound to illustrate typical kinetic values for bulky methacrylates.

| Temperature (°C) | k_t (L·mol⁻¹·s⁻¹) |

|---|---|

| 60 | 1.49 x 10⁷ |

| 80 | 1.90 x 10⁷ |

Data sourced from MDPI mdpi.com

Influence of Cyclohexyl Conformation on Polymer Properties

The 4-tert-butylcyclohexyl group is a rigid and bulky side chain. The tert-butyl group effectively locks the cyclohexyl ring into a specific chair conformation to minimize steric hindrance, which in turn influences the properties of the resulting polymer. The properties of polyfumarates containing a 4-tert-butylcyclohexyl group, which also have a rigid poly(substituted methylene) chain, have been studied, highlighting the impact of the orientation of these rigid structures on the material's solid-state properties. researchgate.net This rigidity imparted by the side-chain conformation restricts the mobility of the polymer backbone, which has significant consequences for the material's thermal and mechanical characteristics.

Effect of Polymer Stereoregularity on Surface Interactions

The spatial arrangement of the side chains along the polymer backbone, known as stereoregularity or tacticity, profoundly affects the surface chemistry and subsequent interactions with biological entities. Studies on the closely related poly(tert-butyl methacrylate) (PtBMA) demonstrate that different tactic forms (isotactic, atactic, and syndiotactic) present distinct surface properties. cncb.ac.cnnih.govresearchgate.net In the isotactic (iso) form of PtBMA, the polar ester groups are more exposed at the surface, whereas in the atactic (at) and syndiotactic (syn) forms, these groups are oriented deeper within the polymer film. cncb.ac.cnnih.govresearchgate.net This differential exposure of functional groups is a key determinant of the polymer's interaction with biomolecules.

Interaction with Peptides and Proteins

The stereoregularity of PtBMA films significantly modifies their interactions with peptides and proteins. cncb.ac.cnnih.govresearchgate.net

Peptides: The exposed polar ester groups on isotactic-PtBMA surfaces lead to preferential interactions with positively charged peptides through hydrogen bonding and electrostatic forces. cncb.ac.cnnih.govresearchgate.net

Proteins: While the total amount of adsorbed protein may not differ significantly between the stereoisomers, the polymer's tacticity does influence the behavior of the adsorbed proteins. cncb.ac.cnnih.govresearchgate.net For example, the stereoregularity of PtBMA was found to alter the orientation of adsorbed immunoglobulin G and induce conformational changes in bovine serum albumin. cncb.ac.cnnih.govresearchgate.net Previous studies on PtBMA have shown that these differences in group exposure between the various forms affect the orientation and conformation of adsorbed proteins. researchgate.net

Interactions with Bacterial Strains and Biofilm Formation

The surface properties dictated by stereoregularity also impact bacterial adhesion and biofilm formation. cncb.ac.cnnih.govresearchgate.net

Bacterial Adhesion: Gram-positive bacteria, such as Staphylococcus aureus, have been shown to absorb preferentially onto isotactic-PtBMA films compared to the atactic or syndiotactic versions. cncb.ac.cnresearchgate.net

Biofilm Resistance: Despite specific adhesion patterns, polymers with bulky, rigid, and hydrophobic pendant groups, such as poly(tert-butyl cyclohexyl acrylate), have demonstrated notable resistance to biofilm formation by pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov This resistance is attributed to a combination of molecular rigidity and hydrophobicity. nih.gov Copolymers of dimethylamino ethyl methacrylate and methyl methacrylate have also shown potential for controlling biofilm adhesion. mdpi.com While poly(tBCHA) resists biofilm formation, it does not prevent the swarming motility of bacteria like Proteus mirabilis. nih.gov

Relationship Between Side-Chain Structure and Polymer Thermal/Mechanical Performance

The bulky and rigid 4-tert-butylcyclohexyl side-chain significantly enhances the thermal and mechanical properties of the polymer compared to methacrylates with smaller, linear alkyl chains.

Thermal Properties: The restricted mobility of the polymer chains due to the bulky side group leads to a higher glass transition temperature (T_g). specialchem.com Research on other polymers with bulky side chains, such as poly(3-alkylthiophenes), shows that placing a branching point closer to the polymer backbone increases T_g and melting temperature (T_m). rsc.org Similarly, incorporating tricycloalkyl-containing methacrylates into copolymers with methyl methacrylate has been shown to increase thermal stability. researchgate.net For instance, introducing just 5% of hydroxyadamantyl methacrylate, another bulky cyclic monomer, can increase the decomposition temperature of PMMA from 160°C to about 260°C. researchgate.net

Mechanical Performance: The rigid side-chain structure contributes to increased hardness and toughness in the resulting polymer. specialchem.com Copolymers containing tricycloalkyl methacrylates exhibit enhanced mechanical strength compared to standard poly(methyl methacrylate) (PMMA). researchgate.net

Table 2: Property Enhancement by Bulky Side-Chains

| Property | Observation | Related Finding |

|---|---|---|

| Glass Transition Temperature (T_g) | High | Bulky side-chains restrict polymer chain mobility. specialchem.comrsc.org |

| Thermal Stability | Increased | Tricycloalkyl-containing copolymers show higher thermal stability than PMMA. researchgate.net |

| Hardness & Toughness | High | The monomer contributes to good hardness and toughness in coatings. specialchem.com |

| Mechanical Strength | Increased | Copolymers with tricycloalkyl groups show increased mechanical strength. researchgate.net |

Design Principles for Tailored Material Properties

The structure-property relationships discussed provide clear principles for designing materials based on poly(4-tert-butylcyclohexyl methacrylate) with specific, tailored functionalities.

For Biofilm Resistance: The key design principle is the combination of a rigid and hydrophobic pendant group. nih.gov While the tert-butyl group itself may play a lesser role, the cyclic hydrocarbon structure is crucial for resisting bacterial attachment. nih.gov Therefore, using tBCHMA as a monomer or comonomer is a direct strategy for creating surfaces that prevent biofilm formation. nih.govnih.gov

For Tunable Surface Interactions: Control over polymer stereoregularity is paramount. Synthesizing isotactic polymers will result in surfaces with exposed ester groups, suitable for applications requiring interaction with specific peptides. cncb.ac.cnnih.gov Conversely, atactic or syndiotactic forms would be chosen to minimize these specific polar interactions.

For High Thermal and Mechanical Performance: The incorporation of the this compound monomer is a direct route to enhancing the thermal and mechanical properties of a methacrylate polymer system. researchgate.net Copolymerization with monomers like methyl methacrylate allows for the precise tuning of properties such as T_g, strength, and optical transparency, creating high-performance optical plastics. researchgate.net By adjusting the ratio of rigid cyclopropane (B1198618) monomers to flexible 1,4-butanediol (B3395766) monomers, the crystallinity, and thus the ultimate tensile strength and Young's modulus, of polyesters can be effectively tuned. rsc.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | tBCHMA |

| Poly(this compound) | P(tBCHMA) |

| Poly(tert-butyl methacrylate) | PtBMA |

| tert-Butyldimethylsilyl methacrylate | TBDMSMA |

| Immunoglobulin G | IgG |

| Bovine Serum Albumin | BSA |

| Staphylococcus aureus | S. aureus |

| Pseudomonas aeruginosa | P. aeruginosa |

| Escherichia coli | E. coli |

| Proteus mirabilis | P. mirabilis |

| Poly(methyl methacrylate) | PMMA |

| Dimethylamino ethyl methacrylate | DMAEMA |

| Hydroxyadamantyl methacrylate | HAdMA |

| 1,4-butanediol |

Degradation Mechanisms and Stability

Thermal Degradation Pathways of Poly(tert-Butyl Methacrylate) Analogues

The thermal degradation of poly(tert-butyl methacrylate) (PtBMA) and its analogues is a complex process involving multiple reaction pathways. Unlike polymers such as poly(methyl methacrylate) that primarily depolymerize to their monomer, polymethacrylates with bulky tertiary ester groups, like PtBMA, exhibit a distinct thermal decomposition behavior. researchgate.netpolysciences.com The thermal decomposition of PtBMA occurs through three primary reactions: depolymerization to the monomer, ester decomposition leading to isobutene and poly(methacrylic acid), and subsequent dehydration of the poly(methacrylic acid) to form poly(methacrylic anhydride). researchgate.net The process is known to begin at temperatures around 200°C. researchgate.net

The thermal degradation of polymers containing tert-butoxycarbonyl groups, such as PtBMA, can exhibit autocatalytic characteristics. researchgate.net The decomposition of the tert-butyl ester groups results in the formation of carboxylic acid groups within the polymer chain. semanticscholar.org These newly formed acidic groups can then catalyze the decomposition of adjacent ester groups, leading to an accelerated degradation process. researchgate.netsemanticscholar.org This autocatalytic behavior is initiated by a slow random decomposition of the tert-butyl ester groups, which is then followed by a more rapid decomposition of neighboring ester groups catalyzed by the resulting carboxyl groups. semanticscholar.org The presence of hydroxyl groups in the side chain of related polymers has also been shown to accelerate the deprotection of tert-butoxycarbonyl groups through a similar autocatalytic mechanism. researchgate.net

The thermal degradation of poly(tert-butyl methacrylate) and its analogues yields a specific set of products. The primary volatile product from the ester decomposition reaction is isobutene. researchgate.netresearchgate.net This reaction also results in the formation of poly(methacrylic acid) as a non-volatile residue. researchgate.netpolysciences.com At higher temperatures, the poly(methacrylic acid) can further react, eliminating water to form poly(methacrylic anhydride). researchgate.net Depolymerization, which occurs concurrently, yields the corresponding monomer, tert-butyl methacrylate (B99206). researchgate.net However, the depolymerization process is often inhibited by the formation of the acid and subsequent anhydride (B1165640) units in the polymer backbone. researchgate.net In some cases, particularly at higher temperatures, further fragmentation of the polymer chain can lead to the formation of carbon dioxide and carbon monoxide. researchgate.net

Table 1: Major Products of Thermal Degradation of Poly(tert-Butyl Methacrylate)

| Product Type | Specific Product |

| Volatile | Isobutene |

| Volatile | tert-Butyl methacrylate (monomer) |

| Non-volatile Residue | Poly(methacrylic acid) |

| Non-volatile Residue | Poly(methacrylic anhydride) |

| Gaseous (at high temp.) | Carbon Dioxide |

| Gaseous (at high temp.) | Carbon Monoxide |

This table summarizes the primary products identified during the thermal decomposition of poly(tert-butyl methacrylate).

The structure of the ester side-chain in polymethacrylates significantly influences their thermal degradation mechanism and rate.

Poly(iso-butyl methacrylate) degrades almost entirely through depolymerization, similar to poly(methyl methacrylate). researchgate.net

Poly(sec-butyl methacrylate) undergoes a combination of depolymerization and ester decomposition (de-esterification), with the latter becoming more prominent at temperatures above 240°C. researchgate.net

Poly(n-butyl methacrylate) primarily yields its monomer upon thermal degradation, but only to about 40% completion, unlike the quantitative yield from poly(methyl methacrylate). researchgate.net

Polymethacrylates with amine-containing side groups can degrade through an initial ester cleavage, producing volatile amines and alcohols, and leaving behind polymethacrylic anhydride structures. researchgate.net

This variation in degradation pathways highlights the critical role of the side-chain's structure in the thermal stability of polymethacrylates. The presence of tertiary hydrogens or bulky groups that can form stable carbocations, such as the tert-butyl group, facilitates ester decomposition pathways. gla.ac.uk

Environmental Degradation Studies

The environmental fate of synthetic polymers like those based on methacrylates is of increasing concern. These materials are generally resistant to degradation in the environment. nih.govresearchgate.net

Studies on the biodegradation of synthetic polymers such as poly(methyl methacrylate) have shown that they are extremely resistant to microbial decomposition. nih.gov Research involving various fungi, soil invertebrates, and mixed microbial communities has demonstrated very low rates of degradation. nih.gov Attempts to enhance the biodegradability of PMMA by blending it with biodegradable materials like cellulose (B213188) acetate (B1210297) have been explored. researchgate.net

While the polymer backbone of polymethacrylates is recalcitrant, related small molecules can be more susceptible to biodegradation. For instance, 4-tert-butylphenol (B1678320), which shares the tert-butylphenol structural element with some methacrylate monomers, has been shown to be biodegradable in aquatic environments, particularly in the presence of certain plants and bacteria. nih.gov A bacterium, Sphingobium fuliginis OMI, has been isolated that can utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov However, it is important to note that the degradation of a small molecule does not imply the degradation of a high molecular weight polymer containing that moiety. The biodegradation of polymers is a surface-limited process that typically begins with microbial adhesion, followed by enzymatic cleavage of the polymer chains. mdpi.com

Strategies for Enhancing Polymer Stability

Several strategies have been developed to improve the thermal stability of methacrylate-based polymers.

Removal of Weak Links : The thermal stability of radically polymerized PMMA can be significantly enhanced by selectively removing polymer chains with thermally unstable defect structures, such as head-to-head linkages or unsaturated chain ends. researchgate.netbg.ac.rs This can be achieved through controlled polymerization conditions and subsequent devolatilization at elevated temperatures. researchgate.net

Cross-linking : Introducing cross-links into the polymer matrix can enhance thermal stability. marquette.edumarquette.edu For instance, copolymerizing methyl methacrylate with divinylbenzene, an aromatic cross-linking agent, has been shown to increase thermal stability and char formation. marquette.edumarquette.edu The aromatic nature of the cross-linking agent appears to be a key factor in this enhancement. marquette.edu

Incorporation of Nanofillers : The addition of small amounts of nanofillers, such as clays (B1170129) (e.g., montmorillonite) or carbon nanotubes, can increase the thermal stability of poly(methyl methacrylate). psu.edu These nanofillers can act as a barrier, slowing the mass loss of decomposition products and insulating the underlying polymer. psu.edu The presence of the filler does not typically alter the degradation pathway of PMMA but rather shifts the degradation to higher temperatures. psu.edu

Copolymerization : The incorporation of comonomers can increase the thermal resistance of methacrylate-rich polymers. mdpi.com This can help to control the flexibility and improve the performance of the material during processing at high temperatures. mdpi.com

Theoretical and Computational Investigations

Computational Modeling of Polymer Properties and Behavior

Computational modeling serves as a vital bridge between molecular architecture and the bulk properties of polymeric materials. By simulating molecular interactions, these models can predict thermodynamic and mechanical characteristics, guiding the design of new materials.

While specific computational models for the homopolymer of 4-tert-butylcyclohexyl methacrylate (B99206) are not extensively detailed in the reviewed literature, studies on related systems highlight the utility of this approach. For instance, computational analysis of block copolymers containing structurally similar monomers provides valuable insights. A study on symmetric poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA) used a mean-field expression to determine the segment-segment interaction parameter (χ), a crucial factor governing the polymer's phase behavior.

The calculated expression, χ = (41.2 / T) - 0.044, where T is the temperature in Kelvin, allows for the prediction of the order-to-disorder transition temperature. This type of modeling is instrumental in developing materials for applications like lithography, where controlling domain sizes and thermal transitions is critical.

A specialized area of computational modeling involves predicting how a polymer's structure will interact with biological systems, a key aspect of designing biocompatible materials for medical and dental applications. Such models can simulate interactions with proteins or cell membranes to predict biocompatibility or potential toxicity.

For poly(4-tert-butylcyclohexyl methacrylate), specific computational studies that directly model its interaction with biological entities like proteins or cells are not widely available in public scientific literature. While the polymer is used in applications requiring biocompatibility, such as dental models, the detailed computational investigation of its structure-bioactivity relationship remains a field for future research. google.com

Density Functional Theory (DFT) Calculations for Side-Group Dynamics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energy of molecules. In polymer science, it is particularly effective for understanding the dynamics of polymer side-groups, which can significantly influence the material's thermal and mechanical properties.

While direct DFT studies on poly(this compound) are limited, research on analogous polymers with bulky alicyclic side-groups, such as poly(decahydro-2-naphthyl methacrylate) [poly(DNMA)], provides a strong framework for understanding these dynamics. acs.orgresearchgate.net In a study by Ozaki et al., DFT calculations were combined with Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the geometry and conformational dynamics of the decahydronaphthyl side-groups. acs.orgresearchgate.net